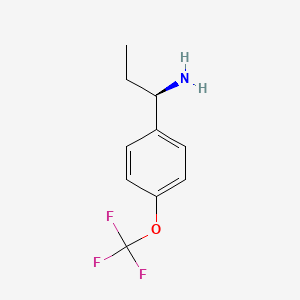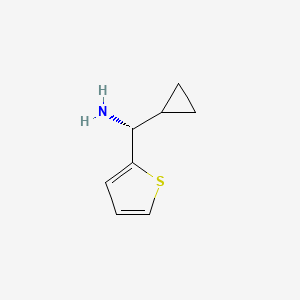
(R)-cyclopropyl(thiophen-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-cyclopropyl(thiophen-2-yl)methanamine is a chiral amine compound featuring a cyclopropyl group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of a suitable precursor, followed by the formation of the thiophene ring through a ring-forming multicomponent reaction .
Industrial Production Methods
Industrial production methods for ®-cyclopropyl(thiophen-2-yl)methanamine may involve large-scale cyclopropanation and thiophene synthesis processes, followed by efficient amination techniques. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-cyclopropyl(thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the thiophene ring.
Substitution: Halogenated thiophene derivatives and other substituted products.
Applications De Recherche Scientifique
®-cyclopropyl(thiophen-2-yl)methanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-cyclopropyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: A simpler analogue with a cyclopropyl group and an amine group.
Thiophene-2-ylmethanamine: A related compound with a thiophene ring and an amine group.
Cyclopropyl(thiophen-2-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
®-cyclopropyl(thiophen-2-yl)methanamine is unique due to its combination of a cyclopropyl group and a thiophene ring, along with its chiral nature. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
473733-07-2 |
|---|---|
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
(R)-cyclopropyl(thiophen-2-yl)methanamine |
InChI |
InChI=1S/C8H11NS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8H,3-4,9H2/t8-/m1/s1 |
Clé InChI |
AAQQXHHWWFZBRH-MRVPVSSYSA-N |
SMILES isomérique |
C1CC1[C@H](C2=CC=CS2)N |
SMILES canonique |
C1CC1C(C2=CC=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


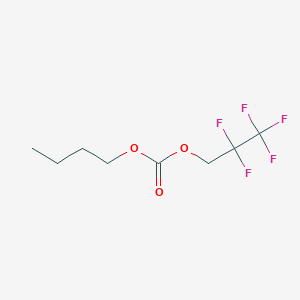
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)

![2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12086212.png)
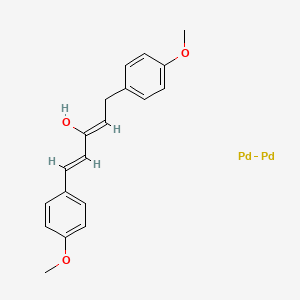

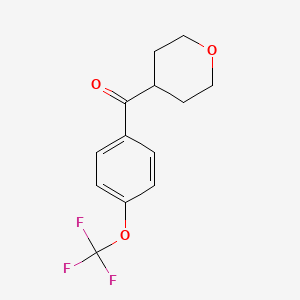

![3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)


